molecular formula C13H14F3N3 B11744410 N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11744410
M. Wt: 269.27 g/mol
InChI Key: SJOWXTMCZLWJHE-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step often involves nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the difluorophenylmethyl group: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using difluorophenylmethyl halides and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium azide, thiols, polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and hydrocarbons.

    Substitution: Formation of azides, thiols, and other substituted derivatives.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-1-(2-chloroethyl)-5-methyl-1H-pyrazol-4-amine
  • N-[(3,5-difluorophenyl)methyl]-1-(2-bromoethyl)-5-methyl-1H-pyrazol-4-amine
  • N-[(3,5-difluorophenyl)methyl]-1-(2-iodoethyl)-5-methyl-1H-pyrazol-4-amine

Uniqueness

N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both fluoroethyl and difluorophenylmethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14F3N3

Molecular Weight

269.27 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H14F3N3/c1-9-13(8-18-19(9)3-2-14)17-7-10-4-11(15)6-12(16)5-10/h4-6,8,17H,2-3,7H2,1H3

InChI Key

SJOWXTMCZLWJHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC(=CC(=C2)F)F

Origin of Product

United States

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